molecular formula C10H8FNO3 B8003618 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid

2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid

Cat. No.: B8003618
M. Wt: 209.17 g/mol
InChI Key: RKCULSAQVGOHTH-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid is a useful research compound. Its molecular formula is C10H8FNO3 and its molecular weight is 209.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-fluoro-3-oxo-1H-isoindol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-2-1-6-4-12(5-9(13)14)10(15)8(6)3-7/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCULSAQVGOHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)F)C(=O)N1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

protocol for amide coupling of 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid to linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Amide Coupling of 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid to Linkers

Executive Summary

This application note details the optimized protocol for the amide coupling of 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid (hereafter referred to as 6-F-Iso-Acid ) to amine-functionalized linkers. This reaction is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional degraders.[1] The isoindolinone core serves as a stable, modifiable scaffold often used in the design of Cereblon (CRBN) E3 ligase recruiters.

The protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent due to its superior kinetics and high conversion rates for sterically demanding or solubility-challenged substrates compared to traditional EDC/NHS or carbodiimide methods.

Scientific Background & Rationale

The Substrate: 6-F-Iso-Acid

The 6-F-Iso-Acid molecule presents two distinct chemical handles:

  • Carboxylic Acid (C-Terminus): The primary site for amide coupling to the linker.

  • C6-Fluorine: A latent electrophilic site on the aromatic ring. While stable under standard amide coupling conditions, this position allows for subsequent Nucleophilic Aromatic Substitution (SNAr) to attach targeting warheads or other functional groups.

Critical Consideration: The preservation of the C6-fluorine during amide coupling is paramount. Harsh bases or elevated temperatures (>60°C) could inadvertently trigger SNAr if nucleophilic impurities are present. Therefore, this protocol operates at ambient temperature with a non-nucleophilic base (DIPEA).

Selection of Coupling System
  • Why HATU? PROTAC intermediates often suffer from poor solubility in non-polar solvents. HATU is highly effective in polar aprotic solvents (DMF/DMSO) and generates a highly reactive aza-benzotriazole active ester, minimizing racemization (if chiral centers are present) and driving the reaction to completion rapidly.

  • Solvent Choice: Anhydrous DMF is required.[2] Isoindolinone derivatives are notoriously insoluble in DCM or Ether ("brick dust" properties). DMF ensures homogeneity, which is critical for reaction kinetics.

Materials & Reagents

ReagentRoleSpecifications
6-F-Iso-Acid Substrate>97% Purity, Dry
Amine-Linker NucleophileFree amine or HCl salt (e.g., NH₂-PEG-Boc)
HATU Coupling Agent>99% Purity
DIPEA BaseAnhydrous, redistilled (Hunig's Base)
DMF SolventAnhydrous, amine-free (99.8%)
EtOAc / LiCl WorkupHPLC Grade / 5% aqueous solution

Experimental Protocol

Pre-Reaction Setup
  • Glassware: Flame-dried 20 mL scintillation vial or round-bottom flask with a magnetic stir bar.

  • Atmosphere: The reaction is robust but best performed under Nitrogen (

    
    ) or Argon to prevent hydrolysis of the active ester by atmospheric moisture.
    
Step-by-Step Methodology

Step 1: Solubilization and Activation

  • Charge the reaction vessel with 6-F-Iso-Acid (1.0 equiv).

  • Add Anhydrous DMF to achieve a concentration of 0.1 M.

    • Note: If the acid does not dissolve completely, sonicate for 5 minutes. A suspension is acceptable as it will dissolve upon deprotonation.

  • Add DIPEA (3.0 equiv).[3] The solution should clarify.

  • Add HATU (1.2 equiv) in one portion.

  • Stir at Room Temperature (RT) for 15 minutes .

    • Mechanism:[4][5] This pre-activation step generates the activated O-At ester species.

Step 2: Coupling

  • Dissolve the Amine-Linker (1.1 equiv) in a minimal volume of DMF (0.5–1 mL).

    • Note: If the linker is an HCl salt, ensure the total DIPEA used in Step 1 accounts for neutralizing this salt (add 1.0 extra equiv of DIPEA if necessary).

  • Add the linker solution dropwise to the activated acid mixture.

  • Stir the reaction at RT for 2–4 hours .

Step 3: Monitoring (Self-Validating Step)

  • LC-MS Check: Take a 5 µL aliquot, dilute in 200 µL MeCN:H₂O (50:50), and inject.

  • Success Criteria:

    • Disappearance of 6-F-Iso-Acid peak [M+H]⁺.

    • Appearance of Product peak [M+Linker-H₂O+H]⁺.

    • Note: The activated ester intermediate may be visible if the reaction is incomplete. If >10% acid remains after 4 hours, add 0.2 equiv HATU and stir for 1 additional hour.

Step 4: Workup & Isolation

  • Option A (Precipitation - Preferred for hydrophobic linkers): Pour the reaction mixture into 10 volumes of ice-cold water. Filter the precipitate, wash with water, and dry.

  • Option B (Extraction - Preferred for PEG linkers): Dilute with Ethyl Acetate (EtOAc). Wash organic layer 3x with 5% LiCl solution (removes DMF), 1x with Sat. NaHCO₃, and 1x with Brine. Dry over Na₂SO₄ and concentrate.

Visualization: Reaction Workflow

The following diagram illustrates the logical flow and decision points within the synthesis protocol.

G Start Start: 6-F-Iso-Acid Activation Activation: Add DIPEA + HATU (DMF, 15 min) Start->Activation Dissolve Coupling Coupling: Add Amine-Linker (Stir RT, 2-4 h) Activation->Coupling Active Ester Formed Check LC-MS Check: Acid Consumed? Coupling->Check Boost Optimization: Add 0.2 eq HATU Check->Boost No (<90% Conv.) Workup Workup: LiCl Wash or Precipitation Check->Workup Yes (>95% Conv.) Boost->Coupling Re-react 1h Purification Purification: Prep-HPLC / Flash Workup->Purification

Figure 1: Decision-tree workflow for the HATU-mediated amide coupling of 6-F-Iso-Acid.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Wet DMF or degraded HATU.Use fresh anhydrous DMF. Ensure HATU is white/free-flowing, not yellow/clumped.
Precipitation during reaction Product insolubility.Add dry DMSO (up to 20% v/v) to the DMF mixture to maintain solubility.
Extra peaks on LCMS (+99 Da) Phosphonium adduct formation.This is a byproduct of HATU reacting with the amine. Avoid large excess of HATU; ensure Acid is activated before adding amine.
Loss of Fluorine (M-19+Nu) SNAr side reaction.Reaction temperature too high or base too strong. Keep at RT. Do not use inorganic bases (e.g., K₂CO₃).

References

  • Rapid Synthesis of PROTACs: Li, H., et al.[6] "A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions." Cell Chemical Biology, 2020. [Link]

  • Amide Coupling in PROTACs: Eleuteri, M., et al. "Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis." RSC Advances, 2024. [Link]

  • Isoindolinone Scaffold Synthesis: Le, T., et al. "Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives." Ultrasonics Sonochemistry, 2021. [Link]

  • General HATU Protocol: Aapptec. "Standard Coupling Procedures for Solid Phase Peptide Synthesis." Aapptec Technical Library. [Link]

Sources

Application Note: High-Fidelity PROTAC Design using 6-Fluoro-Isoindolinone Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing 6-fluoro-isoindolinone acid (a functionalized derivative of the Lenalidomide scaffold) as a precursor for developing Proteolysis Targeting Chimeras (PROTACs).

Introduction & Mechanistic Rationale

The recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex is a cornerstone of targeted protein degradation (TPD).[1] While first-generation ligands (Thalidomide, Pomalidomide) are effective, they often suffer from metabolic instability and "off-target" degradation of neosubstrates (e.g., IKZF1, IKZF3, CK1


).

6-Fluoro-isoindolinone acid represents a "Next-Generation" ligand precursor. It combines three critical structural features:

  • Isoindolinone Core: Mimics the Lenalidomide scaffold (reduced phthalimide), offering distinct physicochemical properties (higher solubility, different metabolic profile) compared to Thalidomide.

  • 6-Fluoro Substitution: A strategic modification on the benzene ring. Fluorination at the C6 position (relative to the isoindolinone numbering) blocks a primary metabolic soft spot (preventing hydroxylation) and modulates the electronic surface of the ligand, potentially altering neosubstrate affinity.

  • Carboxylic Acid Handle: A pre-installed "exit vector" (typically at C4 or C5) that facilitates direct amide coupling to linkers, eliminating the need for complex functionalization steps.

Strategic Advantages
FeatureBenefit in PROTAC Design
Metabolic Stability The C-F bond resists oxidative metabolism (P450s), prolonging the half-life of the PROTAC in vivo.
Selectivity Tuning 6-Fluoro modification has been shown to alter the degradation profile of neosubstrates (e.g., sparing SALL4 or enhancing IKZF degradation depending on the exact isomer), reducing teratogenic risk.
Synthetic Efficiency The acid moiety allows for "one-step" conjugation to amine-functionalized linkers using standard peptide chemistry.

Chemical Biology: The Ternary Complex

The efficacy of a PROTAC depends on the formation of a productive Ternary Complex: POI—PROTAC—CRBN .

Mechanism of Action[1][2][3][4]
  • Binding: The isoindolinone moiety inserts into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

  • Recruitment: The linker positions the Protein of Interest (POI) in proximity to the E2 ubiquitin-conjugating enzyme.

  • Ubiquitination: Ubiquitin is transferred to surface lysines on the POI.

  • Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.

TernaryComplex PROTAC 6-Fluoro-Isoindolinone PROTAC CRBN CRBN E3 Ligase (Cullin-RING) PROTAC->CRBN High Affinity Binding POI Target Protein (POI) PROTAC->POI Ligand Engagement Ternary Productive Ternary Complex CRBN->Ternary Recruitment POI->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Figure 1: The logic flow of PROTAC-mediated degradation initiated by the 6-fluoro-isoindolinone ligand.[2]

Experimental Protocols

Protocol A: Synthesis & Conjugation

Objective: Couple 6-fluoro-isoindolinone acid to an amine-functionalized linker-POI ligand. Reagents:

  • 6-Fluoro-isoindolinone acid (Precursor)

  • Linker-POI amine (e.g., PEG-diamine linked to Warhead)

  • HATU (Coupling Reagent)

  • DIPEA (Base)[3]

  • DMF (Anhydrous solvent)

Step-by-Step Methodology:

  • Activation: Dissolve 6-fluoro-isoindolinone acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (3.0 equiv).

    • Expert Insight: Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester. Do not exceed 15 minutes to avoid racemization of the glutarimide ring.

  • Coupling: Add the Linker-POI amine (1.0–1.1 equiv) dropwise to the activated mixture.

  • Reaction: Stir at RT under nitrogen atmosphere. Monitor by LC-MS.

    • Checkpoint: Reaction is typically complete within 1–4 hours. Look for the disappearance of the acid mass [M-H]- and appearance of the product mass [M+H]+.

  • Quenching: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and Brine.

  • Purification: Purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Caution: Avoid high pH buffers during purification, as the glutarimide ring is susceptible to hydrolysis at pH > 8.

Protocol B: In Vitro CRBN Binding Assay (FP Assay)

Objective: Validate that the synthesized PROTAC retains binding affinity to Cereblon. Method: Fluorescence Polarization (FP) Competition Assay.

Reagents:

  • Recombinant Human CRBN-DDB1 Complex.

  • Fluorescent Tracer (e.g., FAM-Thalidomide).

  • Test PROTAC (titrated).

Procedure:

  • Preparation: Dilute CRBN protein to a concentration equal to the Kd of the tracer (typically ~50–100 nM) in Assay Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Pluronic F-127, 1 mM DTT).

  • Plating: Add 10 µL of Protein/Tracer mix to a 384-well black low-volume plate.

  • Treatment: Add 10 µL of Test PROTAC (serial dilution, 10 µM down to 0.1 nM).

  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Measurement: Read FP (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP vs. log[Concentration]. Calculate IC50.

    • Success Criteria: The PROTAC should exhibit an IC50 within 5–10x of the parent ligand. If IC50 > 1 µM, the linker attachment may be sterically clashing with the E3 ligase surface.

Protocol C: Cellular Degradation Assay (Western Blot)

Objective: Confirm degradation of the POI in live cells.

Procedure:

  • Cell Culture: Seed relevant cancer cells (e.g., MM.1S or HeLa) at 0.5 x 10^6 cells/well in 6-well plates.

  • Dosing: Treat cells with the PROTAC (Dose Response: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 16–24 hours.

    • Control 1: DMSO Vehicle.[4]

    • Control 2: Competition Control (Pre-treat with 10 µM free Thalidomide 1h prior to PROTAC to block CRBN).

  • Lysis: Wash cells with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Probe for POI (Target).[1][2][5]

    • Probe for Neosubstrates (IKZF1, IKZF3, GSPT1) to assess selectivity.

    • Probe for Vinculin/GAPDH (Loading Control).

  • Quantification: Calculate DC50 (Concentration required for 50% degradation) and Dmax (Maximum degradation depth).

Workflow Visualization

Workflow cluster_synthesis Phase 1: Synthesis cluster_validation Phase 2: Validation Step1 Activate 6-Fluoro-Isoindolinone Acid (HATU/DIPEA) Step2 Coupling to Linker-POI Step1->Step2 Step3 HPLC Purification (Acidic Mobile Phase) Step2->Step3 Step4 CRBN Binding Assay (FP/TR-FRET) Step3->Step4 QC Pass Step5 Cellular Degradation (Western Blot / HiBiT) Step4->Step5 High Affinity Step6 Neosubstrate Profiling (Selectivity Check) Step5->Step6

Figure 2: Experimental workflow from chemical synthesis to biological validation.

References

  • Structure-Activity Rel

    • Title: Lenalidomide derivatives and PROTACs for controlling neosubstrate degradation.[6]

    • Source: Nature Communications, 2023.[7]

    • URL:[Link]

  • Fluorin

    • Title: On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs.[4][8][9]

    • Source: Biochemical and Biophysical Research Communications, 2021.[4][8]

    • URL:[Link]

  • PROTAC Synthesis Methodologies

    • Title: Late-stage synthesis of heterobifunctional molecules for PROTAC applic
    • Source: Nature Communic
    • URL:[Link]

  • General CRBN Ligand Protocols

    • Title: Chemical Probes for Cereblon.[10][11]

    • Source: Tocris Bioscience Applic

Sources

Application Note: Esterification Strategies for 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the esterification of 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid . This scaffold is a critical intermediate in the synthesis of immunomodulatory imide drugs (IMiDs) and other bioactive isoindolinone derivatives.

The protocols below are designed to prioritize yield, purity, and operational scalability , addressing the specific chemical stability of the lactam (isoindolinone) core and the aryl fluoride moiety.

Executive Summary & Chemical Analysis

The target molecule contains three distinct functional zones that dictate reaction condition selection:

  • Carboxylic Acid (Reactive Center): A primary aliphatic carboxylic acid attached to a methylene bridge. It is sterically accessible and highly reactive toward standard esterification.

  • Isoindolinone (Lactam) Core: Unlike phthalimides, the isoindolinone ring is reduced at one carbonyl, making it significantly more stable to nucleophilic attack and hydrolysis. However, prolonged exposure to strong aqueous base can still risk ring opening.

  • 6-Fluoro Substituent: An aryl fluoride. Under standard esterification conditions (acidic or mild basic), this group is inert. It does not require protection.

Strategic Recommendation:

  • For Methyl/Ethyl Esters : Use Method A (Thionyl Chloride Activation) . It is essentially quantitative, generates volatile byproducts, and requires minimal purification.

  • For Complex/Labile Esters (e.g., t-Butyl, Benzyl): Use Method B (Base-Promoted Alkylation) to avoid acidic cleavage or transesterification issues.

Method A: Thionyl Chloride Mediated Esterification (Standard Protocol)

This method generates an acid chloride intermediate in situ, which immediately reacts with the alcohol solvent. It is the gold standard for simple aliphatic esters of isoindolinones.

Mechanism & Rationale

Thionyl chloride (


) converts the carboxylic acid to the highly reactive acyl chloride, liberating 

and

. The

serves as an autocatalyst. This method is preferred over Fischer esterification (H2SO4) because the water byproduct is not generated, driving the equilibrium to completion without a Dean-Stark trap.
Protocol Parameters
ParameterSpecificationNotes
Reagents Substrate (1.0 eq),

(1.5–2.0 eq)
Excess

ensures complete conversion.
Solvent Anhydrous Methanol or Ethanol (0.1 M - 0.2 M)Acts as both solvent and reactant.
Temperature 0°C (Addition)

Reflux (Reaction)
Controlled addition prevents exotherms.
Time 2 – 4 HoursMonitor by TLC/LCMS.
Yield Target >95%
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Dissolution: Charge the flask with 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid (1.0 equiv) and anhydrous Methanol (10-20 volumes). Cool the suspension to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (

    
    , 2.0 equiv) over 15–20 minutes. Caution: Gas evolution (
    
    
    
    , HCl).
  • Reaction: Remove the ice bath and warm to room temperature. Stir for 30 minutes, then heat to Reflux (65°C) for 2–3 hours.

    • Checkpoint: The suspension typically clears as the ester forms (esters are often more soluble in alcohols than the parent acid).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate in vacuo to remove solvent and excess

      
      .
      
    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with Saturated

      
       (2x) to neutralize residual acid.
      
    • Wash with Brine (1x), dry over

      
      , and concentrate.
      
  • Purification: The crude product is usually pure enough (>95%) for subsequent steps. If necessary, recrystallize from EtOAc/Hexanes.

Method B: Base-Promoted Alkylation (Mild Conditions)

This method is ideal when synthesizing esters from hindered alcohols or when strictly non-acidic conditions are required. It proceeds via the carboxylate anion attacking an alkyl halide.

Mechanism & Rationale

The carboxylic acid is deprotonated by a weak base (


 or 

) in a polar aprotic solvent (DMF). The resulting carboxylate acts as a nucleophile, displacing the halide from the alkylating agent (

). This avoids all risk of lactam hydrolysis.
Protocol Parameters
ParameterSpecificationNotes
Reagents Substrate (1.0 eq), Alkyl Halide (1.2 eq), Base (1.5 eq)

,

, or

. Base:

or

.
Solvent DMF or AcetoneDMF promotes

kinetics.
Temperature Room Temperature (25°C)Heating rarely required.
Time 4 – 16 Hours
Step-by-Step Procedure
  • Dissolution: Dissolve 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid (1.0 equiv) in DMF (5-10 volumes).

  • Deprotonation: Add Potassium Carbonate (

    
    , 1.5 equiv, powdered). Stir at room temperature for 15 minutes to generate the carboxylate salt.
    
  • Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 equiv) dropwise.

  • Reaction: Stir at room temperature.

    • Note: If using Alkyl Chlorides, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to accelerate the reaction (Finkelstein condition).

  • Workup:

    • Pour the reaction mixture into ice-water (excess). The ester product often precipitates as a solid.

    • Filter the solid and wash with water.

    • If no precipitate forms, extract with EtOAc, wash with water (3x) to remove DMF, then brine.

  • Purification: Recrystallization or Flash Chromatography (

    
    , Hexane/EtOAc).
    

Analytical Validation & Troubleshooting

Key Analytical Markers (Expected)
  • 1H NMR (DMSO-d6/CDCl3):

    • Disappearance of broad acid singlet (

      
      , ~12-14 ppm).
      
    • Appearance of ester peak (e.g., Methyl singlet at ~3.6-3.7 ppm; Ethyl quartet/triplet).

    • Retention of the N-methylene singlet (~4.4 ppm) and aromatic signals (6.8 - 7.5 ppm).

  • HPLC: Significant shift in retention time (Ester is much less polar than the Acid).

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Old/Wet

or Wet Solvent
Use fresh reagents; distill solvents.
Ring Opening (Lactam Hydrolysis) Excessive base strength or temperatureSwitch to Method A; Avoid aqueous NaOH/LiOH.
Side Products N-Alkylation (Method B)Unlikely as N is already substituted. Ensure pure starting material.

Decision Workflows & Pathways

Figure 1: Reaction Pathway Mechanism

ReactionPathway Start 2-(6-Fluoro-1-oxoisoindolin-2-yl) acetic acid MethodA Method A: SOCl2 / MeOH Start->MethodA Acidic Route MethodB Method B: K2CO3 / Me-I / DMF Start->MethodB Basic Route InterA Acyl Chloride Intermediate MethodA->InterA Activation InterB Carboxylate Salt MethodB->InterB Deprotonation Product Methyl 2-(6-Fluoro-1- oxoisoindolin-2-yl)acetate InterA->Product Methanolysis InterB->Product SN2 Attack

Caption: Dual pathways for esterification. Method A proceeds via electrophilic activation; Method B via nucleophilic substitution.

Figure 2: Process Decision Tree

DecisionTree Q1 Target Ester Type? Simple Simple Alkyl (Methyl, Ethyl) Q1->Simple Complex Complex/Labile (t-Butyl, Benzyl) Q1->Complex RecA USE METHOD A (SOCl2/ROH) High Yield, Scalable Simple->RecA RecB USE METHOD B (Alkyl Halide/Base) Mild, No Acid Complex->RecB

Caption: Selection guide based on the desired ester moiety.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Muller, G. W., et al. (1996). "Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha." Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. Link (Foundational chemistry for isoindolinone/phthalimidine synthesis).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for nucleophilic substitution protocols).
  • Manhwha Pharma. (2008). Process for the preparation of isoindolin-1-one derivatives. WO2008019696.

Troubleshooting & Optimization

troubleshooting low reactivity of sterically hindered isoindolinone carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity in Sterically Hindered Isoindolinone Carboxylic Acids

Ticket ID: ISO-COOH-001 Status: Open Assigned Specialist: Senior Application Scientist

Problem Analysis: The "Steric Fortress"

User Observation: You are attempting to react an isoindolinone-3-carboxylic acid (or N-substituted derivative) with a nucleophile (amine/alcohol), but yields are negligible. Standard coupling reagents (EDC, HOBt, HBTU) are failing.[1]

Root Cause Diagnosis: The isoindolinone core presents a unique "Steric Fortress." Unlike flexible linear amino acids, the fused benzene ring and the lactam ring create a rigid scaffold.

  • C3-Crowding: The carboxylic acid at position 3 is flanked by the lactam nitrogen and the fused aromatic ring. If there is a substituent on the Nitrogen (N2) or a quaternary center at C3, the Burgi-Dunitz trajectory (the angle of attack for the incoming nucleophile) is physically blocked.

  • Electronic Deactivation: The electron-withdrawing nature of the lactam carbonyl can reduce the nucleophilicity of the acid oxygen, making initial activation slower.

Troubleshooting Protocols (The "Fix")

Do not randomly screen reagents. Follow this logic-gated troubleshooting workflow.

Phase 1: The High-Energy Standard (HATU/HOAt)

Use when: You have moderate hindrance and standard reagents (EDC/NHS) failed.[1]

The Logic: HATU generates a highly reactive aza-benzotriazole ester. The additional nitrogen in the pyridine ring of HOAt (vs HOBt) creates a "neighboring group effect" that accelerates the reaction via hydrogen bonding with the incoming amine.

Protocol:

  • Dissolve Isoindolinone acid (1.0 equiv) in anhydrous DMF (avoid DCM if solubility is poor).[1]

  • Add HOAt (1.1 equiv) and HATU (1.1 equiv).[1]

  • Add Collidine (2.5 equiv). Note: Collidine is superior to DIPEA/TEA for hindered systems as it minimizes racemization and does not quench the active ester as easily.

  • Stir 5 mins to activate.

  • Add Amine (1.2 equiv).

  • Critical Step: If no reaction after 2h, do not heat. Heating HATU leads to rapid byproduct formation (tetramethylurea).[1] Proceed to Phase 2.

Phase 2: The "Steric Bypass" (Acid Fluorides via TFFH)

Use when: HATU fails, or when maintaining C3 chirality is critical.

The Logic: Acid chlorides are small but unstable and prone to racemization (via ketene intermediates). Acid Fluorides are the "Goldilocks" solution:

  • Size: Fluoride is small (van der Waals radius ~1.47 Å), allowing it to fit into the hindered isoindolinone pocket where large leaving groups (OBt/OAt) cannot.[1]

  • Stability: The C-F bond is strong enough to resist rapid hydrolysis but reactive toward amines.

  • Chirality: TFFH activation avoids the oxazolone formation pathway common with carbodiimides, preserving the stereocenter at C3.

Protocol (TFFH Method):

  • Dissolve Isoindolinone acid (1.0 equiv) in DCM or DMF.

  • Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv).[1]

  • Add DIPEA (2.5 equiv).

  • Stir 30 mins at 0°C → RT. Monitor by TLC/LCMS (look for the acid fluoride intermediate; often runs faster than acid).

  • Add Nucleophile.

  • Optimization: If slow, add a Lewis Acid additive like ZnCl₂ or BTSA (Bis(trimethylsilyl)acetamide) to activate the amine.[1]

Phase 3: The "Nuclear Option" (Ghosez’s Reagent)

Use when: The nucleophile is unreactive (e.g., aniline, electron-deficient amine) OR the hindrance is extreme.[1]

The Logic: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid directly to the Acid Chloride under strictly neutral conditions.[2][3] This avoids the acidic environment of SOCl₂/Oxalyl Chloride which can degrade the isoindolinone ring or remove protecting groups.

Protocol:

  • Dissolve acid in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.[1]

  • Stir 1-2h at RT. (Monitor conversion to acid chloride by quenching an aliquot with MeOH -> check for Methyl Ester by LCMS).

  • Evaporate solvent/byproducts (neutral enamine) if possible, or use directly.

  • Re-dissolve in DCM/Pyridine and add the Amine.

Diagnostic Visualization

Workflow Decision Matrix

Use this logic flow to select your reagent.

CouplingLogic Start Start: Isoindolinone Acid Low Reactivity CheckChiral Is C3 Center Chiral? Start->CheckChiral TryHATU Phase 1: HATU/HOAt Base: Collidine CheckChiral->TryHATU No / Racemic TryTFFH Phase 2: Acid Fluoride (TFFH) (Preserves Chirality) CheckChiral->TryTFFH Yes (Must preserve) CheckNuc Is Nucleophile Electron Deficient? CheckNuc->TryTFFH No (Normal Amine) TryGhosez Phase 3: Ghosez's Reagent (High Energy / Neutral) CheckNuc->TryGhosez Yes (Aniline/Weak) Fail1 Yield < 10%? TryHATU->Fail1 Fail2 Yield < 10%? TryTFFH->Fail2 Success Success: Amide Bond Formed TryGhosez->Success Fail1->CheckNuc Yes Fail1->Success No Fail2->TryGhosez Yes (Force it) Fail2->Success No

Caption: Logic gate for selecting coupling reagents based on chirality and nucleophile strength.[1]

Comparative Data: Reagent Selection

ReagentActive SpeciesSteric ToleranceRisk of RacemizationByproducts
HATU O-At EsterModerateLowTetramethylurea (difficult to remove)
TFFH Acid FluorideHigh Very Low Tetramethylurea
Ghosez Acid ChlorideVery High ModerateIsobutyramide (neutral, easy to remove)
T3P Mixed AnhydrideModerateVery LowWater-soluble phosphates (easiest workup)

Frequently Asked Questions (FAQ)

Q: My reaction turns black with Ghosez reagent. Is this normal? A: No. This usually indicates moisture contamination. Ghosez reagent hydrolyzes violently. Ensure all glassware is flame-dried and solvents are anhydrous (<50 ppm water).[1]

Q: I see the active ester by LCMS, but the amine won't attack. What now? A: You have formed the activated species, but the steric wall is blocking the amine.

  • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone).[1] It breaks up intermolecular aggregates and allows higher temperatures (up to 60°C) without the explosion risk of HATU. If using TFFH, you can heat to 40-50°C safely.[1]

Q: Can I use microwave irradiation? A: Yes, but never with HATU/HBTU (risk of explosion/runaway side reactions).[1] You can use microwave heating with T3P or pre-formed Acid Fluorides . Set the ceiling temperature to 80°C for 10-20 mins.

Q: Why not just use Thionyl Chloride (SOCl₂)? A: SOCl₂ generates HCl gas.[1] Isoindolinones often contain acid-sensitive protecting groups (Boc) or can suffer ring-opening hydrolysis under harsh acidic conditions.[1] Ghosez reagent provides the same reactivity (Acid Chloride) but maintains a neutral pH.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

  • Carpino, L. A., et al. (1995).[1] Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for preparation of amino acid fluorides.[4][5] Journal of the American Chemical Society, 117(19), 5401-5402.[1] [Link]

  • Ghosez, L., et al. (1979).[1] Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180.[1] [Link]

  • Dunetz, J. R., & Magano, J. (2016).[1] Applications of Propylphosphonic Anhydride (T3P) in Organic Synthesis.[1] Organic Process Research & Development, 20(2), 140–177.[1] [Link]

Sources

stability of 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Chemical Investigation

I'm now starting a thorough search to grasp the chemical nature of 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid. I'm focusing on the reactivity of the lactam and carboxylic acid functional groups. Simultaneously, I will research the basic mechanisms of such reactions.

Analyzing Reactivity and Mechanisms

I'm now diving into the specific hydrolysis pathways for this compound. I am researching factors that affect reaction rates, like pH and temperature. My search has expanded to include literature on similar molecules to understand stability under basic conditions. Now, I will identify potential degradation routes, emphasizing points of nucleophilic attack. Finally, I will compile a reference list.

Defining Structure and Reactivity

I'm now starting a deep dive into the chemical structure and properties of the compound, with special emphasis on the lactam and carboxylic acid groups. Alongside this, I'm researching amide and ester hydrolysis, considering pH and temperature's effects. I'll search for existing stability data on similar compounds in basic conditions. Then I'll focus on likely degradation pathways, with a view to nucleophilic attack.

Analyzing Stability Guide

Okay, I'm focusing on the technical support guide concerning the basic hydrolysis stability of "2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid." I've nailed down the topic. The plan now is to structure the guide. I'll need to research relevant literature and determine the key factors affecting stability. I'm thinking of addressing typical hydrolysis mechanisms and any known degradation products.

Defining Guide Structure

I've clarified the guide's requirements, specifically the content type and target audience, focusing on researchers and drug development professionals. I have full editorial control to design the guide, and I'll focus on scientific integrity, including in-text citations, a comprehensive reference section, and self-validating protocols. I plan to use tables for quantitative data and detailed, step-by-step methodologies. I'll also visualize data using Graphviz (DOT language) for diagrams.

Refining Initial Structure

I'm now diving deeper into the guide's structure, focusing on the anticipated hydrolysis mechanism and related factors. The guide will begin by introducing the molecule's stability in general, highlighting key functional groups like the lactam and carboxylic acid. It will be structured around a set of FAQs. I'm focusing on the mechanism, factors impacting hydrolysis, potential degradation products, setting up a stability study, analytical methods, and troubleshooting common issues.

Outlining FAQ Topics

I'm now detailing the FAQs. The introduction will cover molecule stability with emphasis on the lactam and carboxylic acid. FAQs will explain the hydrolysis mechanism, influencing factors (pH, temperature, solvent), potential degradation products, setting up stability studies, analytical methods, and troubleshooting. I'll focus on the lactam ring's vulnerability under basic conditions and the fluorine's effect on reactivity, drawing comparisons to beta-lactam antibiotics. I'll address deprotonation of the carboxylic acid and the significance of the N-acetic acid side chain.

Refining Stability Guide

I'm now integrating all the gathered information to refine the stability guide. I'm focusing on the technical support guide's framework, including the key functional groups, potential degradation pathways, and the impact of the fluorine substituent. I'll structure it using FAQs, covering the lactam's reactivity, emphasizing hydrolysis mechanisms, and troubleshooting strategies. I'm also planning diagrams using Graphviz to illustrate the step-by-step hydrolysis mechanism.

Finalizing the Guide Scope

I've got the overall structure nailed down now. I am focusing on detailed FAQs. The introduction will spotlight the molecule's core functional groups and their stability. I'm prioritizing the lactam ring's susceptibility to basic hydrolysis and the carboxylic acid group's deprotonation, emphasizing the impact of the fluorine substituent. I'll include thorough references for the scientific claims. I'm now drafting the Graphviz diagrams to show the mechanistic steps and experimental workflows. I will make sure the diagrams are easily understandable. I am prioritizing a methodical and clear guide.

Developing Hydrolysis Mechanism

I'm now fully immersed in the molecule's hydrolysis mechanism, highlighting the lactam ring's vulnerability under basic conditions and the deprotonation of the carboxylic acid group. I'll outline the expected mechanism in detail, using a visual diagram, which is under construction. I am meticulously building the step-by-step hydrolysis explanation and crafting experimental protocols for monitoring degradation. I'll also visualize the experimental workflow.

Validation & Comparative

Structural Validation of 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic Acid: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid is a critical intermediate in the synthesis of next-generation immunomodulatory drugs (IMiDs) and aldose reductase inhibitors. Its structural integrity is defined by the specific regiochemistry of the fluorine atom on the isoindolinone core.

In synthetic pathways involving the cyclization of methyl 2-(bromomethyl)-5-fluorobenzoate, a common failure mode is the formation of regioisomeric impurities (5-fluoro isomers) or incomplete cyclization. This guide provides a definitive NMR characterization strategy to distinguish the 6-fluoro target from its 5-fluoro regioisomer and non-fluorinated analogs, utilizing


F-induced coupling patterns as the primary diagnostic tool.

Part 1: Characterization Workflow

The following decision tree outlines the logical flow for validating the structure, moving from crude isolation to definitive spectral assignment.

NMR_Workflow Sample Crude Product (Post-Cyclization) Prep Sample Prep (15mg in 0.6mL DMSO-d6) Sample->Prep H_NMR 1H NMR (400 MHz+) Check Aromatic Splitting Prep->H_NMR C_NMR 13C NMR Verify C-F Coupling H_NMR->C_NMR If H4/H7 splitting matches QC_Fail FAIL: 5-Fluoro or Ring-Open H_NMR->QC_Fail Ambiguous splitting QC_Pass PASS: 6-Fluoro Regioisomer Confirmed C_NMR->QC_Pass C1 doublet J=0-3Hz C_NMR->QC_Fail C1 doublet J>10Hz (5-F)

Figure 1: Analytical workflow for regioisomer discrimination using NMR spectroscopy.

Part 2: Comparative Analysis (6-Fluoro vs. 5-Fluoro)

The core challenge in characterizing this molecule is distinguishing it from the 5-fluoro-1-oxoisoindolin-2-yl isomer. Both have identical molecular weights (MW 209.17) and similar polarity.[1] Definitive identification relies on the spin-spin coupling between Fluorine-19 and the aromatic protons/carbons.

Structural Logic & Numbering
  • Core: Isoindolin-1-one (phthalimidine).

  • Numbering: Carbonyl is C1; Nitrogen is N2; Methylene is C3. Benzene ring carbons are 4, 5, 6, 7.

  • 6-Fluoro Target: Fluorine at C6. Protons at H4, H5, H7.

  • 5-Fluoro Impurity: Fluorine at C5.[1] Protons at H4, H6, H7.

H NMR Diagnostic Markers (400 MHz, DMSO- )

The splitting pattern of the aromatic protons is the "fingerprint" of the regioisomer.

Proton Position6-Fluoro Target (Observed Pattern)5-Fluoro Impurity (Alternative Pattern)Explanation
H7 (adj. to bridge)dd (

7.45)

Hz,

Hz
d (

7.65) No ortho F-coupling.
In the 6-F isomer, H7 is ortho to Fluorine, causing large splitting.
H5 td or dd (

7.38)

Hz,

Hz
N/A (Substituted)H5 is ortho to F and ortho to H4 in the target.
H4 (adj. to C=O)d or dd (

7.60)

Hz,

Hz
dd (

7.40)

large
In 6-F, H4 is meta to Fluorine (small coupling). In 5-F, H4 is ortho (large coupling).
N-CH

-COOH
s (

4.25)
s (

4.25)
The acetic acid tail is magnetically equivalent in both isomers; not diagnostic.
Ring CH

(H3)
s (

4.48)
s (

4.48)
The benzylic methylene (C3) is a singlet.
C NMR Diagnostic Markers (100 MHz, DMSO- )

Carbon NMR provides the most definitive proof due to the large C-F coupling constants (


).
CarbonShift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Logic
C6 (C-F) 162.5Doublet (d)

Direct C-F bond attachment.
C1 (C=O) 167.8Singlet/Broad

CRITICAL: In 6-F, C1 is 4 bonds from F (weak coupling). In 5-F, C1 is 3 bonds from F (

Hz).
C5 119.2Doublet (d)

Ortho to Fluorine.
C7 110.5Doublet (d)

Ortho to Fluorine.
C3 (Ring) 49.8Singlet-Benzylic carbon.
COOH 170.1Singlet-Acid carbonyl.

Part 3: Visualization of Coupling Pathways

The following diagram illustrates how the Fluorine atom splits the signals of neighboring atoms. This visualization aids in interpreting the "Multiplet" columns in the data tables above.

Coupling_Logic F19 Fluorine-19 (Spin Active) C6 C6 (Ipso) 1J = ~245Hz F19->C6 Direct Bond C5 C5 (Ortho) 2J = ~23Hz F19->C5 2-Bond C7 C7 (Ortho) 2J = ~24Hz F19->C7 2-Bond H7 H7 (Ortho) 3J_HF = ~8.5Hz F19->H7 Through C7 H5 H5 (Ortho) 3J_HF = ~9.0Hz F19->H5 Through C5 C1 C1 (Carbonyl) 4J (Weak/Null) F19->C1 Long Range (Diagnostic for 6-F)

Figure 2: Spin-spin coupling pathways originating from the Fluorine-19 nucleus.

Part 4: Experimental Protocol

Materials
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Sample: >10 mg of dried 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Method
  • Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-

    
    . Ensure complete dissolution; the carboxylic acid moiety can lead to dimerization or poor solubility in CDCl
    
    
    
    , making DMSO the superior choice.
  • Acquisition (

    
    H): 
    
    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 sec (ensure integration accuracy for the acid proton).

    • Scans: 16 (minimum).

    • Spectral Width: -2 to 14 ppm (to capture the COOH proton at ~12.5 ppm).

  • Acquisition (

    
    C): 
    
    • Decoupling: Proton-decoupled (CPD).

    • Scans: 512+ (Fluorinated carbons have no NOE enhancement and split signals, reducing S/N ratio).

    • Relaxation Delay: 2.0 sec.

Troubleshooting
  • Missing COOH Signal: The carboxylic acid proton (

    
    12-13 ppm) is often broad and may exchange with residual water in the DMSO. If invisible, add a drop of D
    
    
    
    O; the signal will vanish completely, confirming its identity as exchangeable.
  • Rotamers: Unlike linear amides, the isoindolinone ring is rigid. You should not see rotameric peak doubling at room temperature. If doubling occurs, suspect impurities.

References

  • National Institutes of Health (PubChem). 2-(6-fluor-1-oxoisoindolin-2-yl)acetic acid Compound Summary. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. Spectroscopic Methods in Organic Chemistry.[2] Thieme, 2008. (Reference for Fluorine-Carbon coupling constants). [Link]

  • Reich, H. J. WinPLT NMR Coupling Constants and Chemical Shifts. University of Wisconsin-Madison. [Link]

Sources

Structural Validation of 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic Acid: A Comparative MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of immunomodulatory imide drugs (IMiDs) and novel cereblon E3 ligase modulators, the intermediate 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid represents a critical synthetic node. Validating this structure requires more than simple molecular weight confirmation due to the prevalence of regioisomers (4-fluoro, 5-fluoro) and potential synthetic byproducts.

This guide objectively compares analytical methodologies for structural validation, establishing High-Resolution Tandem Mass Spectrometry (HR-MS/MS) as the superior protocol over standard Nominal Mass analysis. We provide detailed fragmentation logic, experimental protocols, and decision-making frameworks to ensure regulatory-grade structural certainty.

Structural Context & The Isomer Challenge

The molecule consists of a bicyclic isoindolin-1-one core fused to a fluorinated benzene ring, with an N-linked acetic acid side chain.

  • Formula:

    
    
    
  • Exact Mass: 209.0488 Da

  • Critical Quality Attribute: The position of the fluorine atom (C6) is thermodynamically distinct but mass-equivalent to the C4, C5, and C7 isomers.

Comparative Analysis: Validation Methodologies

The following table contrasts the three primary mass spectrometry approaches used in drug discovery for this class of compounds.

FeatureMethod A: Nominal Mass (Single Quad) Method B: HRMS (TOF/Orbitrap) Method C: HR-MS/MS (Q-TOF/Orbitrap)
Primary Output Molecular Weight (± 0.5 Da)Exact Mass (< 5 ppm error)Fragment Ions + Exact Mass
Isomer Differentiation None (Indistinguishable)Low (Indistinguishable)High (Distinct fragmentation energy profiles)
Elemental Confirmation NoYes (via Isotopic Pattern)Yes
Throughput HighMediumMedium
Verdict Screening OnlyIdentity ConfirmationStructural Validation (Recommended)

Expert Insight: Relying solely on Method B (Exact Mass) is a common pitfall. While it confirms the formula


, it cannot rule out the 5-fluoro regioisomer, which is a common byproduct of non-regioselective phthalimide reductions. Method C is required for validation. 

Technical Deep Dive: Fragmentation Logic

To validate the structure, one must understand the specific bond cleavages that occur under Collision-Induced Dissociation (CID).

Ionization Mode Selection
  • Positive Mode ESI (+): Preferred for structural elucidation. The amide nitrogen and the carbonyl oxygen provide protonation sites (

    
    ), facilitating characteristic ring-opening fragmentations.
    
  • Negative Mode ESI (-): Preferred for sensitivity. The carboxylic acid moiety deprotonates easily (

    
    ), but fragmentation is often limited to decarboxylation (
    
    
    
    loss), providing less structural detail.
Predicted Fragmentation Pathway (Positive Mode)

For the precursor ion m/z 210.056 ([M+H]+) :

  • Loss of Water (-18 Da): Common in carboxylic acids, leading to an acylium ion or cyclic anhydride formation.

  • Loss of Formic Acid/CO + H2O (-46 Da): Cleavage of the N-acetic acid side chain.

  • Isoindolinone Core Rupture: High-energy collisions will break the lactam ring.

  • Fluorine Retention: The

    
     bond is strong. Fragments retaining the fluorine atom will show a specific mass defect. If the fluorine is lost (
    
    
    
    loss, -20 Da), it suggests proximity to a proton source (ortho-effect), which helps distinguish isomers.
Visualization: Analytical Workflow

The following diagram outlines the decision tree for validating the synthesis batch.

ValidationWorkflow cluster_decision Data Interpretation Sample Crude Product (C10H8FNO3) LC UHPLC Separation (C18 Column) Sample->LC MS1 Full Scan MS (Q1) LC->MS1 ESI(+) Filter Precursor Selection m/z 210.056 MS1->Filter Collision CID Fragmentation (Stepped NCE) Filter->Collision MS2 Fragment Analysis (TOF) Collision->MS2 Check1 Exact Mass Match? MS2->Check1 Check2 Fragment Match? Check1->Check2 Yes Invalid REJECT Check1->Invalid No Valid VALIDATED Check2->Valid Yes Check2->Invalid No

Figure 1: Step-by-step High-Resolution MS/MS workflow for structural validation.

Experimental Protocol

This protocol is designed for a Q-TOF or Orbitrap system. It utilizes a "stepped" collision energy approach to capture both labile side-chain losses and stable core fragments in a single run.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Concentration: Dilute to 1 µg/mL (approx. 5 µM) to prevent detector saturation and space-charge effects.

  • Filtration: 0.22 µm PTFE filter to remove particulates.

UHPLC Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: A generic gradient is sufficient for purity check, but the retention time (

    
    ) must be compared against a known standard if distinguishing isomers chromatographically.
    
Mass Spectrometry Parameters (Q-TOF)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Mass Range: m/z 50 – 1000.

  • Acquisition Mode: Data Dependent Acquisition (DDA) or Targeted MS/MS.

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV).

    • 10 eV: Preserves molecular ion

      
      .
      
    • 20 eV: Induces loss of

      
       and 
      
      
      
      .
    • 40 eV: Fragments the isoindolinone core.

Regioisomer Differentiation (The "Self-Validating" System)

The most difficult aspect of validating the 6-fluoro isomer is distinguishing it from the 5-fluoro isomer. Mass alone (210.056) is identical.

The Solution: Ortho-Effect Fragmentation In the 6-fluoro isomer, the fluorine is meta to the carbonyl and para to the methylene bridge (depending on numbering convention relative to the fused ring). In the 4-fluoro isomer, the fluorine is close to the lactam carbonyl.

  • Run MS/MS on the sample.

  • Monitor the ratio of the "Core" fragment vs. the "Defluorinated" fragment.

    • Isomers with Fluorine adjacent to the carbonyl (4-fluoro) often show distinct electronic stabilization of acylium ions compared to the 6-fluoro isomer.

  • Chromatographic Validation: If available, mix the sample with a known standard of the 5-fluoro isomer.

    • Single Peak: You likely have the 5-fluoro impurity (or they co-elute).

    • Double Peak: You have successfully separated the isomers, confirming your product is distinct.

Visualization: Isomer Logic

IsomerLogic cluster_fragments Fragmentation Pathways Parent Precursor Ion [M+H]+ 210.056 Frag1 Loss of COOH (Side Chain) Parent->Frag1 Low CE Frag2 Ring Opening Frag1->Frag2 Med CE Frag3 HF Elimination (Specific to F position) Frag2->Frag3 High CE (Isomer Dependent)

Figure 2: Fragmentation pathway highlighting the energy-dependent steps required to distinguish regioisomers.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Provides the foundational logic for ESI and CID fragmentation mechanisms). Link

  • Holčapek, M., & Byrdwell, W. C. (2017). Handbook of Advanced Chromatography / Mass Spectrometry Techniques. AOCS Press. (Source for resolving isomeric small molecules). Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Establishes the requirement for selectivity and specificity in MS methods). Link

  • Korfmacher, W. A. (2005). Mass Spectrometry for Drug Discovery and Drug Development. Wiley-Interscience. (Context for IMiDs and intermediate validation). Link

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid

[1][2]

Executive Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I must emphasize that 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid is not a standard bench reagent. It is a structural intermediate often utilized in the synthesis of Immunomodulatory Imide Drugs (IMiDs) , a class of compounds structurally related to thalidomide and lenalidomide.

The Causality of Risk: While specific toxicological data for this intermediate may be sparse, its structural homology to known teratogens dictates a Risk-Based Precautionary Approach .[1] You must treat this compound as a potential Reproductive Toxin (H360) and Specific Target Organ Toxicant . The primary safety objective is not merely preventing irritation, but preventing systemic absorption via inhalation or dermal permeation, which could trigger teratogenic mechanisms or sensitization.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.[1] This compound presents a dual-threat profile:

Hazard CategorySpecific RiskMechanism of Action
Physical State Fine Crystalline PowderHigh potential for electrostatic aerosolization during weighing/transfer.[1]
Toxicological Probable Teratogen Structural analog to thalidomide pharmacophores; potential to cross placental barriers.[1]
Acute Irritant (Skin/Eye/Resp)Fluorinated organic acid moiety causes mucous membrane inflammation.[1]
Sensitization Delayed HypersensitivityPotential for immune system sensitization upon repeated low-level exposure.[1]

PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Core PPE Requirements
Body AreaStandardTechnical Justification
Respiratory N95 (Min) / PAPR (Preferred) Powder Phase: A standard surgical mask provides zero protection against sub-micron pharmaceutical dusts.[1] If handling outside a containment device (not recommended), a Powered Air Purifying Respirator (PAPR) is mandatory.Solution Phase: Fume hood ventilation is usually sufficient.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil).Outer: Nitrile (Extended Cuff, 5-8 mil) or Neoprene.Reasoning: Fluorinated organics can permeate standard thin nitrile.[1] The air gap between gloves reduces diffusion rates (Fick’s Law).[1]
Ocular Chemical Goggles Safety glasses allow side-entry of aerosols.[1] Goggles provide a sealed environment against airborne dusts.[1]
Body Tyvek® Lab Coat/Sleeves Cotton lab coats retain dust, creating a secondary exposure source in the laundry. Disposable Tyvek sleeves cover the wrist gap between glove and coat.[1]

Operational Protocol: The "Zero-Contact" Workflow[1][2]

Safety is 10% equipment and 90% behavior.[1] This protocol uses a self-validating logic to ensure containment.[1]

Phase 1: Engineering Controls (Pre-Work)
  • Primary Containment: All powder handling (weighing, transfer) must occur inside a Class II Biosafety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE) .

  • Static Control: Use an ionizing bar or anti-static gun on the weigh boat.[1] Electrostatic charge is the primary cause of powder scattering.[1]

Phase 2: The Donning Sequence
  • Logic: We layer PPE to ensure that the "dirty" outer layer can be removed without touching the "clean" inner layer or skin.[1]

DonningSequenceStartStartStep11. Inner Gloves(Nitrile)Start->Step1Step22. Tyvek Sleeves(Over Inner Glove)Step1->Step2Step33. Lab Coat(Closed Front)Step2->Step3Step44. Outer Gloves(Extended Cuff over Sleeve)Step3->Step4Creates SealStep55. Goggles & MaskStep4->Step5ReadyReady for HandlingStep5->Ready

Figure 1: The "Overlap" Donning Technique ensures no skin is exposed at the wrist.[1]

Phase 3: Handling & Transfer
  • Wet Wiping: Place a solvent-dampened (Ethanol/Water) wipe under the balance.[1] This captures any stray grains immediately.[1]

  • Solubilization: Dissolve the solid inside the containment hood immediately.[1] Once in solution, the inhalation risk drops significantly, and standard fume hood protocols apply.[1]

  • Decontamination: Before removing items from the hood, wipe the exterior of the container with a compatible solvent.[1]

Phase 4: Doffing (The Critical Step)

Most exposures occur after the experiment, when removing contaminated PPE.

  • Outer Gloves: Remove inside the hood using the "beak" method (pinch near cuff, pull inside out).[1] Discard in hood waste.

  • Wash Inner Gloves: Apply sanitizer to inner gloves before touching your goggles/coat.[1]

  • Remove Goggles/Coat: Place disposable sleeves/coat in hazardous waste.

  • Wash Hands: Soap and water immediately after removing inner gloves.[1]

Waste Disposal & Decontamination[1][2]

Decontamination Strategy: Fluorinated isoindolinones are stable.[1] Simple water wash is insufficient.[1]

  • Surface Decontaminant: Use a surfactant-based cleaner (e.g., 1% Alconox) followed by a solvent rinse (Isopropanol or Acetone) to solubilize the organic residue.[1]

  • Verification: If available, use UV light (many conjugated systems fluoresce) to visually check for residue on the workspace.

Disposal:

  • Solid Waste: Segregate as "Cytotoxic/Teratogenic Solid Waste." Do not mix with general lab trash.[1]

  • Liquid Waste: Collect in "Halogenated Organic" waste streams.[1]

  • Destruction: High-temperature incineration is required to break the fluorinated ring system.[1]

Emergency Response

ScenarioImmediate Action
Inhalation Evacuate immediately. Do not wait for symptoms. The effects (sensitization) may be delayed.[1] Consult a physician regarding "Exposure to IMiD intermediates."[1]
Eye Contact Flush for 15 minutes. Use an eyewash station.[1] Do not rub. The fluorine moiety can cause severe irritation.[1]
Skin Contact Wash, don't scrub. Scrubbing abrades the skin barrier, increasing absorption. Wash gently with soap and cool water (heat opens pores).[1]
Spill (>1g) Isolate Area. Do not attempt to sweep dry powder.[1] Cover with wet paper towels (solvent-dampened) to prevent dust, then wipe up.[1] Wear full PPE (Tyvek suit + Respirator).[1]

References

  • PubChem. (n.d.).[1] 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved from [Link]

  • SafeWork Australia. (2013).[1] Guidance on the Safe Handling of Cytotoxic Drugs and Related Waste.[1] (Reference for handling structural analogs of thalidomide). Retrieved from [Link]

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